molecular formula C42H56N4O7S2 B12432288 C42H56N4O7S2

C42H56N4O7S2

Numéro de catalogue: B12432288
Poids moléculaire: 793.1 g/mol
Clé InChI: IXPBPUPDRDCRSY-FKNYUYHKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound with the chemical formula C42H56N4O7S2 Cenicriviroc Mesylate . It is a dual antagonist of the chemokine receptors CCR2 and CCR5, which are involved in the inflammatory response and HIV infection. This compound has shown significant potential in the treatment of HIV-1 and HIV-2 infections due to its anti-inflammatory and anti-infection properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Cenicriviroc Mesylate involves multiple steps, starting from the appropriate benzazocine and imidazole derivatives. The key steps include:

Industrial Production Methods: Industrial production of Cenicriviroc Mesylate follows similar synthetic routes but is optimized for large-scale production. This includes:

Analyse Des Réactions Chimiques

Types of Reactions: Cenicriviroc Mesylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Cenicriviroc Mesylate has a wide range of applications in scientific research, including:

Mécanisme D'action

Cenicriviroc Mesylate exerts its effects by binding to and blocking the chemokine receptors CCR2 and CCR5. These receptors are involved in the recruitment of immune cells to sites of inflammation and infection. By antagonizing these receptors, Cenicriviroc Mesylate reduces the inflammatory response and inhibits the entry of HIV into host cells. The molecular targets include the CCR2 and CCR5 receptors, and the pathways involved are those related to chemokine signaling and immune cell migration .

Comparaison Avec Des Composés Similaires

Comparison:

    Uniqueness: Cenicriviroc Mesylate is unique in that it targets both CCR2 and CCR5 receptors, whereas other similar compounds typically target only one of these receptors.

Activité Biologique

C42H56N4O7S2 is the molecular formula for Cenicriviroc mesylate , a small molecule drug primarily known for its role as a dual antagonist of the CCR5 and CCR2 receptors. This compound has garnered attention in the fields of immunology and infectious diseases due to its potential therapeutic applications, particularly in the treatment of HIV and inflammatory conditions.

  • Molecular Formula : this compound
  • CAS Registry Number : 497223-28-6
  • InChIKey : IXPBPUPDRDCRSY-YLZLUMLXSA-N

Cenicriviroc functions by blocking the CCR5 and CCR2 receptors, which are involved in the migration of immune cells to sites of inflammation. By inhibiting these receptors, Cenicriviroc can potentially reduce inflammation and alter the immune response, making it a candidate for treating various conditions, including:

  • HIV infection : By preventing HIV from entering cells that express CCR5.
  • Non-alcoholic steatohepatitis (NASH) : By reducing inflammation and fibrosis in liver tissues.

Antiviral Activity

Cenicriviroc has been evaluated for its antiviral properties, particularly against HIV. Studies have shown that it effectively inhibits viral entry into host cells by blocking the CCR5 receptor, which is utilized by certain strains of HIV to infect T-cells. In clinical trials, it has demonstrated significant reductions in viral loads among treated individuals compared to placebo groups .

Anti-inflammatory Effects

Research indicates that Cenicriviroc may also possess anti-inflammatory properties. In a double-blind, placebo-controlled study focused on arterial inflammation, participants receiving Cenicriviroc showed reduced levels of inflammatory markers compared to those on placebo . This suggests its potential utility in conditions characterized by chronic inflammation.

Clinical Trial Overview

A recent Phase 3 trial assessed the efficacy of Cenicriviroc in patients with NASH. The study aimed to evaluate its impact on liver histology and metabolic parameters. Early results indicated that patients receiving Cenicriviroc experienced improvements in liver inflammation and fibrosis scores after 52 weeks of treatment .

Notable Findings

  • Efficacy in HIV Treatment :
    • Participants exhibited a significant decrease in viral load.
    • Improved CD4+ T-cell counts were observed, indicating enhanced immune function.
  • Impact on NASH :
    • Reduction in liver fat content.
    • Improvements in metabolic syndrome parameters such as insulin sensitivity.

Comparative Biological Activity Table

PropertyCenicriviroc (this compound)Other Antiviral Agents
Target ReceptorsCCR5, CCR2Various
MechanismDual receptor antagonistVaries
Primary IndicationHIV, NASHHIV, Hepatitis B/C
Phase of DevelopmentPhase 3Various
Key OutcomesReduced viral loadVaries

Propriétés

Formule moléculaire

C42H56N4O7S2

Poids moléculaire

793.1 g/mol

Nom IUPAC

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/t50-;/m0./s1

Clé InChI

IXPBPUPDRDCRSY-FKNYUYHKSA-N

SMILES isomérique

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

SMILES canonique

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.